molecular formula C13H12INO2 B12164506 5-iodo-N-(2-phenylethyl)furan-2-carboxamide

5-iodo-N-(2-phenylethyl)furan-2-carboxamide

Cat. No.: B12164506
M. Wt: 341.14 g/mol
InChI Key: DAGYEQIUYQPQMW-UHFFFAOYSA-N
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Description

5-iodo-N-(2-phenylethyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of an iodine atom at the 5-position of the furan ring and a phenylethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(2-phenylethyl)furan-2-carboxamide typically involves the following steps:

    Iodination of Furan: The furan ring is iodinated at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Carboxylic Acid: The iodinated furan is then converted to furan-2-carboxylic acid through a carboxylation reaction.

    Amidation: The furan-2-carboxylic acid is reacted with 2-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for iodination and amidation steps, and employing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The iodine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenylethyl group.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-iodo-N-(2-phenylethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-iodo-N-(2-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethyl group may facilitate binding to certain receptors or enzymes, while the furan ring and iodine atom contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-phenylethyl)furan-2-carboxamide
  • 5-chloro-N-(2-phenylethyl)furan-2-carboxamide
  • 5-fluoro-N-(2-phenylethyl)furan-2-carboxamide

Uniqueness

Compared to its analogs, 5-iodo-N-(2-phenylethyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to different interaction profiles and reaction pathways, making this compound particularly interesting for further study.

Properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

5-iodo-N-(2-phenylethyl)furan-2-carboxamide

InChI

InChI=1S/C13H12INO2/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)

InChI Key

DAGYEQIUYQPQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)I

Origin of Product

United States

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